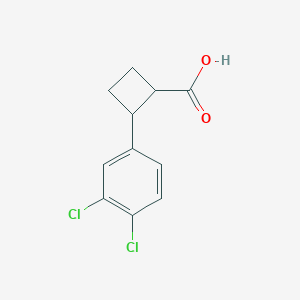

![molecular formula C22H18ClN5O3S B2413133 ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893919-53-4](/img/structure/B2413133.png)

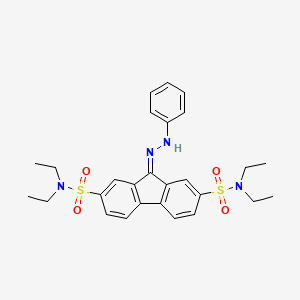

ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate” are not specified in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of “ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate” are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

- Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate and related compounds have shown promise in antimicrobial and anticancer applications. Novel pyrazole derivatives synthesized from this compound exhibited higher anticancer activity than the reference drug doxorubicin, and also displayed significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization

- The compound has been a focus for the synthesis of various novel chemical structures. For instance, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared involving this compound, showcasing its utility in creating diverse chemical entities (Farghaly & Gomha, 2011).

Biological Evaluation for Anticancer and Anti-inflammatory Agents

- Various derivatives of this compound have been synthesized and evaluated for their biological activity, particularly as anticancer and anti-inflammatory agents. Notably, some compounds demonstrated notable cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition, indicating potential therapeutic applications (Rahmouni et al., 2016).

Novel Synthesis Techniques

- Innovative synthesis methods using this compound as a precursor have been developed, such as the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, demonstrating its versatility in chemical synthesis (Al‐Zaydi, 2009).

Insecticidal Applications

- New heterocycles incorporating this compound have been synthesized and assessed as insecticidal agents. This suggests its potential use in developing novel insecticides (Fadda et al., 2017).

Wirkmechanismus

Target of Action

The compound, ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate, is a heterocyclic compound with a pyrimidine nucleus . Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory properties . .

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to active sites, leading to modulation of the target’s activity .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways . These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism .

Pharmacokinetics

The compound’s degree of lipophilicity, which is indicative of its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with pyrimidine derivatives, the compound could potentially induce changes in cell growth and proliferation, immune response, and cellular metabolism .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not available in the retrieved data .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)14-6-8-16(9-7-14)27-19(29)12-32-21-18-11-26-28(20(18)24-13-25-21)17-5-3-4-15(23)10-17/h3-11,13H,2,12H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVTGCAXXVOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

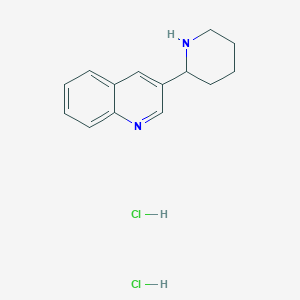

amine dihydrochloride](/img/no-structure.png)

![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)